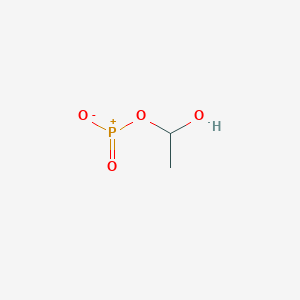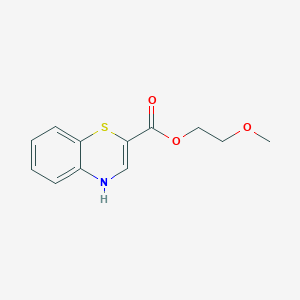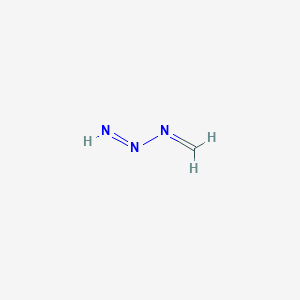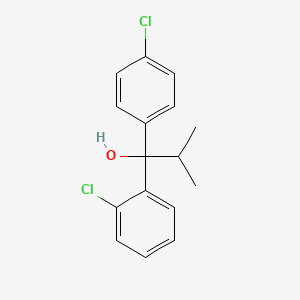![molecular formula C12H33FGeSi3 B14359263 {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) CAS No. 96548-31-1](/img/structure/B14359263.png)
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is a unique organogermanium compound that features a germanium atom bonded to a fluoro group, two methyl groups, and three trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of a germanium precursor with trimethylsilyl reagents under controlled conditions. One common method includes the use of fluoro(dimethyl)germane as a starting material, which is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in developing new pharmaceuticals.
Medicine: The compound’s unique structure may offer therapeutic benefits, although this area is still under investigation.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mécanisme D'action
The mechanism by which {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The fluoro and trimethylsilyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and stability. The germanium atom can form bonds with other elements, facilitating the formation of complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylgermane: Similar in structure but lacks the fluoro and trimethylsilyl groups.
Dimethylgermane: Contains two methyl groups but does not have the fluoro or trimethylsilyl groups.
Fluorotrimethylsilane: Contains the fluoro and trimethylsilyl groups but lacks the germanium atom.
Uniqueness
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is unique due to the combination of fluoro, dimethyl, and trimethylsilyl groups bonded to a germanium atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
96548-31-1 |
|---|---|
Formule moléculaire |
C12H33FGeSi3 |
Poids moléculaire |
353.27 g/mol |
Nom IUPAC |
[[fluoro(dimethyl)germyl]-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C12H33FGeSi3/c1-14(2,13)12(15(3,4)5,16(6,7)8)17(9,10)11/h1-11H3 |
Clé InChI |
ASZDXJBYGGYZGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Ge](C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)





![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)





![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
